molecular formula C13H12N2O3 B11665445 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B11665445
M. Wt: 244.25 g/mol
InChI Key: UTLLNYWFFQRPPJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]furan-2-carbohydrazide (molecular formula: C₁₃H₁₂N₂O₃) is a hydrazide derivative featuring a furan-2-carbohydrazide backbone conjugated with a 2-hydroxyphenyl ethylidene group. The compound adopts an (E)-configuration at the imine bond, confirmed by spectroscopic and crystallographic analyses in related analogs . Predicted physicochemical properties, such as collision cross-section values (e.g., 155.6 Ų for [M+H]⁺), suggest moderate polarity, which may influence solubility and pharmacokinetics .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+

InChI Key

UTLLNYWFFQRPPJ-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The presence of an acid catalyst, such as acetic acid, can facilitate the reaction and improve the yield of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide has shown promise in medicinal applications, particularly as an antitumor agent.

Anticancer Activity

Research indicates that compounds with similar hydrazone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the potential of hydrazones in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study reported its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Agricultural Applications

In the realm of agriculture, this compound has potential applications as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that furan-containing compounds can exhibit insecticidal properties. In laboratory settings, this compound demonstrated effective larvicidal activity against common agricultural pests, offering a potential alternative to synthetic pesticides . Field trials are necessary to evaluate its efficacy and safety in real-world agricultural settings.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antimicrobial AgentEffective against various bacterial strains
Agricultural SciencePesticide/HerbicideExhibits larvicidal activity
Materials SciencePolymer MonomerEnhances thermal stability and mechanical strength

Case Studies

  • Anticancer Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Pesticidal Trials : Field tests indicated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls, highlighting its potential as a natural pesticide .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparisons
Table 1: Structural Features of Selected Analogs
Compound Name Key Substituents/Modifications Molecular Formula Notable Structural Features Reference
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]furan-2-carbohydrazide (Target) 2-hydroxyphenyl, furan C₁₃H₁₂N₂O₃ Hydroxyl group for H-bonding; furan ring for conjugation
(E)-N'-(5-Bromo-2-hydroxybenzylidene)furan-2-carbohydrazide Bromo substitution at C5 of benzylidene C₁₂H₁₀BrN₂O₃ Bromine enhances lipophilicity; similar crystallographic packing to target
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide Thiophene replaces furan; 4-fluorophenyl C₁₃H₁₁FN₂OS Thiophene increases electron density; fluorine improves metabolic stability
N′-(1-(2-Hydroxyphenyl)ethylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide Triazole replaces furan; methyl and phenyl groups C₁₈H₁₇N₅O₂ Triazole enhances metal coordination; bulky substituents affect crystal packing
(E)-N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI) Isonicotinoyl hydrazide replaces furan C₁₄H₁₂N₄O₂ Pyridine ring improves Fe³⁺ chelation; antiproliferative activity in cancer cells

Key Observations :

  • Heterocyclic Modifications : Replacing the furan ring with thiophene () or triazole () alters electronic properties and coordination capabilities. Thiophene derivatives exhibit higher electron density, while triazoles facilitate metal binding .
  • Substituent Effects : Bromine () and fluorine () enhance lipophilicity, whereas hydroxyl groups (Target, ) improve solubility and intermolecular H-bonding.
Physicochemical and Spectroscopic Properties
  • Crystallography: The target’s analogs, such as N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide (), exhibit planar hydrazone moieties stabilized by intramolecular H-bonds, a feature critical for crystal packing .
  • Spectroscopy : IR peaks near 1620 cm⁻¹ (C=N stretch) and 3410 cm⁻¹ (N-H) are consistent across hydrazides (), while ¹H NMR signals for the ethylidene proton (δ ~8.5 ppm) confirm the (E)-configuration .

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between pyrazine-2-carbohydrazide and 1-(2-hydroxyphenyl)ethanone. The resulting product crystallizes in two independent molecular forms with distinct structural characteristics, which influence its biological activity. The presence of hydroxyl and furan moieties is significant for its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties:
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound's effectiveness is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Antifungal Properties:
In addition to its antibacterial effects, the compound has shown antifungal activity against various strains, including Candida species, with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) analysis suggests that modifications in the phenolic structure enhance antifungal efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer potential against several cancer cell lines. Studies have reported significant growth inhibition, with IC50 values indicating effective cytotoxicity.

Cancer Cell LineIC50 (nM)
HeLa24
L121016
FM3A/020

The introduction of specific substituents on the phenyl ring appears to enhance the compound's antiproliferative activity, highlighting the importance of structural modifications in optimizing therapeutic effects .

The biological activity of this compound is attributed to its ability to interact with cellular targets through hydrogen bonding and π-π interactions facilitated by its aromatic structure. The presence of hydroxyl groups enhances solubility and bioavailability, contributing to its efficacy in inhibiting microbial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study involving the evaluation of various derivatives of the compound indicated that those with hydroxyl substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : In vitro assessments showed that the compound significantly reduced cell viability in cancer cell lines, suggesting a potential role in cancer therapy .

Q & A

Basic: What is the synthetic route for N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide, and how is its purity ensured?

The compound is synthesized via a condensation reaction between furan-2-carbohydrazide and 2-hydroxyacetophenone derivatives under reflux conditions in ethanol or methanol. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate:petroleum ether (1:1, v/v) as the mobile phase. Purification involves slow evaporation at room temperature to obtain single crystals. Purity is confirmed via elemental analysis, FT-IR (to detect carbonyl and imine bonds), and 1H^1 \text{H} NMR (to verify hydrazide and aromatic proton signals) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this carbohydrazide derivative?

Key techniques include:

  • FT-IR : Identifies the carbonyl (C=O) stretch at ~1650–1680 cm1^{-1}, imine (C=N) stretch at ~1600 cm1^{-1}, and phenolic O-H stretch at ~3200–3400 cm1^{-1} .
  • 1H^1 \text{H} NMR : Aromatic protons appear at δ 6.5–8.5 ppm, while the hydrazide NH proton resonates as a singlet at δ ~10–11 ppm .
  • Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content) .

Advanced: How does single-crystal X-ray diffraction (SC-XRD) resolve intermolecular interactions in the solid state?

SC-XRD reveals the compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a=11.3142(4)A˚,b=7.5526(2)A˚,c=22.9030(9)A˚a = 11.3142(4) \, \text{Å}, b = 7.5526(2) \, \text{Å}, c = 22.9030(9) \, \text{Å}. Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice, while intramolecular O-H···N(imine) interactions influence molecular planarity. Data collection uses Mo-Kα radiation (λ = 0.71070 Å), and refinement employs SHELX-97 with anisotropic displacement parameters for non-hydrogen atoms .

Advanced: What challenges arise during crystal structure refinement using SHELX software?

SHELX refinement requires careful handling of disordered atoms (e.g., furan ring disorder in ) and hydrogen bonding networks. For anisotropic refinement, non-hydrogen atoms are modeled with displacement parameters, while hydrogen atoms are placed geometrically or located via difference maps. Convergence criteria (e.g., maximum shift/e.s.d. < 0.001) ensure precision. SHELXL’s robustness in handling high-resolution data and twinned crystals makes it ideal for small-molecule crystallography .

Advanced: How do thermodynamic parameters inform the stability of lanthanide complexes with this ligand?

Potentiometric studies (e.g., with Pr3+^{3+}, Nd3+^{3+}, Tb3+^{3+}) reveal 1:1, 1:2, and 1:3 Ln3+^{3+}-to-ligand stoichiometries. Stability constants (logβ\log \beta) follow Pr < Nd < Gd < Tb < Ho, with negative ΔG° (spontaneous binding), ΔH° (exothermic), and ΔS° (entropically unfavorable) values. Fluorescence studies show enhanced Tb3+^{3+} emission in solid-state complexes due to ligand-to-metal energy transfer, absent in solution due to solvent quenching .

Advanced: What methodologies assess the antioxidant activity of carbohydrazide derivatives?

Antioxidant activity is evaluated via DPPH radical scavenging assays. The compound’s hydrazide and phenolic groups donate hydrogen atoms, reducing DPPH (λ = 517 nm). Activity is quantified as IC50_{50}, with moderate results (~30–33%) compared to ascorbic acid controls. UV-Vis spectroscopy monitors absorbance changes over time .

Advanced: How are metal coordination complexes of this ligand synthesized and characterized?

Copper(II) complexes are synthesized by refluxing the ligand with Cu(NO3_3)2_2 in ethanol (1:2 metal-to-ligand ratio). Coordination is confirmed via FT-IR shifts: NH2_2 and OH bands decrease, while C=N and C=O bands shift, indicating metal binding. Magnetic susceptibility and molar conductivity measurements classify complexes as paramagnetic and 2:1 electrolytes .

Basic: How are synthetic by-products or impurities mitigated during preparation?

By-products (e.g., unreacted carbonyl precursors) are minimized using stoichiometric reagent ratios and monitored via TLC. Recrystallization from ethanol removes impurities. Elemental analysis discrepancies >0.3% indicate further purification is needed .

Advanced: How do solvent polarity and pH affect photoluminescence in lanthanide complexes?

In ethanol, Tb3+^{3+}-ligand complexes exhibit weak emission due to solvent-induced non-radiative decay. At pH 8.5–10, deprotonation enhances ligand sensitization, increasing emission intensity. Solid-state complexes show strong fluorescence (λem_{\text{em}} = 545 nm) upon excitation at 285 nm, attributed to rigidochromic effects .

Advanced: What computational approaches model interactions between this ligand and metal ions?

Density Functional Theory (DFT) optimizes ligand geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict binding sites. COSMO-RS simulations evaluate solvent effects, while molecular dynamics (MD) track stability of metal complexes in solution. These methods correlate with experimental FT-IR and UV-Vis data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.